3-Phenylcyclopentanone
Overview
Description
3-Phenylcyclopentanone is an organic compound with the molecular formula C11H12O It is a cyclopentanone derivative where a phenyl group is attached to the third carbon of the cyclopentanone ring
Mechanism of Action
Target of Action
It is known that similar compounds, such as quinoline derivatives, have been shown to inhibit tyrosine kinases , topoisomerase , tubulin polymerization , and DHODH kinase . These targets play crucial roles in cellular processes such as cell growth, cell division, and DNA replication.
Mode of Action
This could result in alterations in cellular processes, potentially influencing cell growth, division, and DNA replication .
Biochemical Pathways
For instance, quinoline derivatives have been shown to affect pathways related to oxidative stress and free radical scavenging .
Pharmacokinetics
The compound’s molecular weight (16021 Da) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .
Result of Action
Similar compounds have been shown to have antioxidant action , suggesting that 3-Phenylcyclopentanone might also exhibit antioxidant properties, potentially protecting cells from oxidative damage.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylcyclopentanone can be synthesized through several methods. One common approach involves the cyclization of phenyl-substituted precursors. For instance, the reaction of phenylacetic acid with cyclopentanone in the presence of a strong acid catalyst can yield this compound. Another method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with cyclopentanone to form the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylcyclopentanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenyl-substituted cyclopentanone derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions on the phenyl ring.
Major Products Formed:
Oxidation: Phenyl-substituted cyclopentanone derivatives.
Reduction: Phenylcyclopentanol.
Substitution: Various substituted phenylcyclopentanones depending on the substituent introduced.
Scientific Research Applications
3-Phenylcyclopentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Comparison with Similar Compounds
Cyclopentanone: Lacks the phenyl group, making it less aromatic.
3-Methylcyclopentanone: Has a methyl group instead of a phenyl group, affecting its reactivity and applications.
Benzylcyclopentanone: Contains a benzyl group, which alters its chemical properties compared to 3-Phenylcyclopentanone.
Uniqueness: this compound is unique due to the presence of the phenyl group, which imparts distinct aromatic properties and influences its reactivity in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3-phenylcyclopentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBXYJLOYZMFIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456495 | |
Record name | 3-phenylcyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64145-51-3 | |
Record name | 3-phenylcyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylcyclopentan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic routes for producing 3-phenylcyclopentanone?
A1: Several methods exist for synthesizing this compound. One approach involves the Stobbe condensation of propiophenone with diethyl succinate, followed by cyclization and subsequent transformations. [] Another method utilizes the chiral inversion of (+)-3-methyl-3-phenylcyclopentanone, synthesized from (+)-2-methyl-2-phenyl-butanedioic acid, through regiospecific 1,2-ketone transposition. [] A convenient preparation of this compound is also reported. []
Q2: How does the structure of this compound relate to its potential for chirality?
A2: The presence of the phenyl group at the 3-position of the cyclopentanone ring introduces chirality. [] This means that this compound can exist as two enantiomers, each with distinct optical activity. Researchers have explored enantioconvergent syntheses to obtain the desired enantiomer of 3-methyl-3-phenylcyclopentanone. []
Q3: What spectroscopic techniques have been used to characterize this compound and its derivatives?
A3: Chiroptical spectroscopic methods have been employed to determine the absolute configuration and conformational properties of this compound and its analogues containing six- and seven-membered rings. [] These techniques likely include circular dichroism (CD) and optical rotatory dispersion (ORD) spectroscopies, providing information about the three-dimensional arrangement of atoms in the molecule.
Q4: What is the significance of 2-methyl-3-phenylcyclopentanone and 3-methyl-2-phenylcyclopentane-1-carboxylic acid as intermediates?
A4: Both 2-methyl-3-phenylcyclopentanone and 3-methyl-2-phenylcyclopentane-1-carboxylic acid are considered important intermediates for synthesizing steroid hormone analogs. [] These compounds provide a structural framework for building more complex molecules with potential biological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.